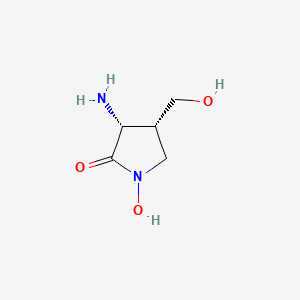
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one is a chiral compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a hydroxyl group, and a hydroxymethyl group attached to a pyrrolidinone ring. Its stereochemistry is defined by the (3R,4R) configuration, which plays a crucial role in its biological activity and chemical reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one can be achieved through several methods. One common approach involves the asymmetric 1,3-dipolar cycloaddition reaction. This method utilizes a dipolarophile, such as (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam, and an achiral ylide precursor, N-(benzyl)-N-(methoxymethyl)-N-(trimethylsilylmethyl)amine . The reaction proceeds under controlled conditions to yield the desired product with high stereoselectivity.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis techniques. These methods often employ similar reaction conditions as laboratory-scale synthesis but are optimized for higher yields and purity. The use of efficient separation and purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions: (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of functional groups such as the amino and hydroxyl groups.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield corresponding ketones or aldehydes, while reduction of the amino group can produce amines or other nitrogen-containing compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one serves as a valuable intermediate for the synthesis of various bioactive molecules. Its chiral nature makes it an essential building block in asymmetric synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its unique structure allows it to interact with specific biological targets, providing insights into molecular mechanisms and pathways.
Medicine: In medicine, this compound has potential therapeutic applications. It is investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors .
Industry: In the industrial sector, this compound is utilized in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The compound’s stereochemistry plays a crucial role in determining its binding interactions and overall efficacy .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to (3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one include other chiral pyrrolidinone derivatives and amino alcohols. Examples include (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol and (3R,4R)-3-amino-4-hydroxy-tetrahydropyran .
Uniqueness: What sets this compound apart is its specific stereochemistry and the presence of multiple functional groups
Eigenschaften
CAS-Nummer |
142229-15-0 |
|---|---|
Molekularformel |
C5H10N2O3 |
Molekulargewicht |
146.146 |
IUPAC-Name |
(3R,4R)-3-amino-1-hydroxy-4-(hydroxymethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c6-4-3(2-8)1-7(10)5(4)9/h3-4,8,10H,1-2,6H2/t3-,4+/m0/s1 |
InChI-Schlüssel |
WMRRUWZRBMCOMQ-IUYQGCFVSA-N |
SMILES |
C1C(C(C(=O)N1O)N)CO |
Synonyme |
2-Pyrrolidinone,3-amino-1-hydroxy-4-(hydroxymethyl)-,cis-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















